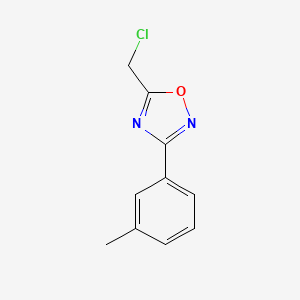

5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQGYNOPINNJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509549 | |

| Record name | 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50737-31-0 | |

| Record name | 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclo-Condensation of 3-Methylbenzamidoxime with Chloroacetyl Chloride

This two-step method is widely reported in literature and achieves high yields:

Reagents :

- 3-Methylbenzamidoxime hydrochloride

- Chloroacetyl chloride

- Triethylamine (base)

- Dichloromethane (DCM), toluene

- Step 1 : 3-Methylbenzamidoxime (5 mmol) is dissolved in DCM (25 mL) with triethylamine (6 mmol). Chloroacetyl chloride (7.5 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

- Step 2 : The intermediate is refluxed in toluene for 12 hours. Post-reaction, the mixture is extracted with DCM, dried (MgSO₄), and purified via silica column chromatography (hexane/ethyl acetate 95:5).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 99% |

| Melting Point | 38–39°C |

| ¹H NMR (CDCl₃) | δ 8.07 (d, 2H), 7.44–7.51 (m, 3H), 4.72 (s, 2H) |

| MS (EI) | m/z 194 [M⁺] (39%), 119 (100%) |

Alternative Method: Reaction of Hydroxamyl Halides with Nitriles

A patent describes this approach using substituted hydroxamyl halides and nitriles under elevated temperatures:

Reagents :

- Methyl glyoxalate chloroxime (hydroxamyl halide)

- Trichloroacetonitrile (nitrile)

- Inert organic solvent (e.g., benzene)

- The hydroxamyl halide and nitrile are heated to 40–150°C until hydrogen halide evolution ceases.

- The product is isolated via crystallization or filtration.

- Reaction time varies (minutes to hours) depending on substituents.

- Yields improve with stoichiometric excess of nitrile.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclo-Condensation | High yield (99%), scalability | Requires column purification |

| Hydroxamyl Halide | Broad substrate compatibility | Moderate yields (~60–70%) |

Critical Reaction Parameters

- Temperature : Reflux conditions (≥100°C) are essential for ring closure in cyclo-condensation.

- Solvent : Toluene outperforms DCM in facilitating intermediate cyclization.

- Purification : Silica chromatography is critical for removing unreacted amidoxime and chlorinated byproducts.

Side Reactions and Mitigation

- Chloride Displacement : The chloromethyl group may undergo unintended substitution with nucleophiles (e.g., CN⁻).

- Mitigation : Use anhydrous conditions and avoid prolonged storage of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or amines can be used in the presence of a base to replace the chloromethyl group.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

- Cell Line Studies : In vitro evaluations against human tumor cell lines have demonstrated significant cytotoxic effects. For example, derivatives of 1,2,4-oxadiazoles exhibited IC50 values as low as 0.003 µM against specific cancer cell lines, indicating potent antitumor activity .

- Mechanism of Action : The mechanism often involves apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential. This has been observed in several studies where compounds containing the oxadiazole moiety led to cell cycle arrest and apoptosis in cancer cells .

Antiparasitic and Antimicrobial Properties

Beyond anticancer applications, oxadiazoles have also been investigated for their antiparasitic and antimicrobial properties. Compounds featuring the 1,2,4-oxadiazole structure have shown activity against various pathogens, making them potential candidates for drug development in infectious diseases .

Case Studies and Research Findings

A review of recent literature reveals several case studies that underscore the versatility of this compound derivatives:

- Study on Antitumor Activity : A study reported a series of novel oxadiazole derivatives that were evaluated against multiple cancer cell lines (e.g., MCF-7, A549). The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression. Such studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance efficacy .

Data Tables

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Steric and Electronic Modulation : The meta-methyl group in the target compound reduces steric hindrance compared to ortho-substituted analogs, enhancing reactivity at the chloromethyl site . Para-substituted derivatives (e.g., 6b) exhibit similar yields but altered electronic profiles due to the electron-donating methyl group .

- Trifluoromethyl Substitution : The 3-CF$_3$ analog (CAS 844498-80-2) introduces strong electron-withdrawing effects, increasing lipophilicity (logP ~2.5) and metabolic stability, which is advantageous in pharmacokinetics .

- Functionalization Potential: Replacement of chloromethyl with quinolinylmethoxy (as in ) demonstrates the versatility of the 5-position for designing fluorescence-based sensors.

Computational and Spectroscopic Insights

- Electronic Properties : Computational tools like Multiwfn can analyze electron density distributions, predicting sites for electrophilic attack. The meta-methyl group in the target compound likely delocalizes electron density into the oxadiazole ring, stabilizing intermediates in substitution reactions.

- Crystal Packing: Derivatives like 3-(3-methylphenyl)-5-(quinolin-8-ylmethoxy)-1,2,4-oxadiazole monohydrate form planar structures with dihedral angles <10° between oxadiazole and quinoline rings, facilitating π-π stacking in crystal lattices .

Biological Activity

5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a chloromethyl group and a methyl-substituted phenyl ring attached to the oxadiazole core. The presence of these functional groups contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values ranging from 15.63 µM comparable to Tamoxifen.

- A549 (lung cancer) : Exhibited notable growth inhibition.

- HT-1080 (fibrosarcoma) : Compound derivatives showed IC50 values around 19.56 µM .

Table 1 summarizes the anticancer activity of selected oxadiazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 15.63 | Induces apoptosis via p53 activation |

| 5b | A549 | 19.56 | Caspase activation and cell cycle arrest |

| 5c | HT-1080 | 19.56 | Mitochondrial-mediated apoptosis |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Various studies have reported its effectiveness against different bacterial strains, including:

- Mycobacterium tuberculosis : Active against resistant strains with promising metabolic stability .

- Gram-positive bacteria : Exhibited inhibitory effects at nanomolar concentrations.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression and microbial metabolism.

- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells .

Case Studies

Several case studies illustrate the compound's potential:

-

Study on Apoptosis Induction :

- Researchers observed that treatment with oxadiazole derivatives resulted in increased levels of cleaved caspase-3 in MCF-7 cells, indicating apoptosis induction through mitochondrial pathways.

- Antimicrobial Efficacy :

Q & A

Q. What are the standard synthetic routes for 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. A common method involves reacting substituted amidoximes with chloroacetyl chloride under reflux conditions. For example, describes its use as an intermediate in synthesizing pyrazole derivatives, where the oxadiazole ring is formed via nucleophilic substitution. Optimization strategies include:

Q. How is this compound characterized spectroscopically?

Key spectroscopic techniques include:

Q. What are the stability considerations for this compound during storage and handling?

- Moisture sensitivity : The chloromethyl group is prone to hydrolysis; store under inert gas (N₂/Ar) in airtight containers.

- Temperature : Long-term storage at –20°C in desiccated environments prevents decomposition .

- Light exposure : Amber glassware or opaque containers mitigate photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electronic environment of the chloromethyl group. Key parameters include:

- Electrostatic potential maps : Highlight electrophilic regions susceptible to attack (e.g., chloromethyl carbon).

- Frontier molecular orbitals : HOMO-LUMO gaps predict reactivity with nucleophiles like amines or thiols .

- Solvent effects : Continuum solvation models (e.g., PCM) simulate solvent polarity’s impact on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

Conflicting bioassay results (e.g., antibacterial vs. inactive) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

- Structural analogs : Compare activity of derivatives (e.g., methoxyphenyl vs. trifluoromethyl substitutions) to identify pharmacophores .

- Metabolic stability : Evaluate compound degradation in cell culture media via LC-MS to rule out false negatives .

Q. How does crystallography aid in understanding the solid-state behavior of this compound?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Conformational preferences : Planar oxadiazole ring with dihedral angles <5° relative to the aryl group.

- Intermolecular interactions : N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize 3D networks, influencing solubility and melting points .

- Packing motifs : π-π stacking (3.5–4.0 Å) between aromatic rings affects crystallinity and mechanical properties .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct formation : Monitor intermediates via HPLC to detect impurities (e.g., hydrolyzed oxadiazole).

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for >95% purity.

- Process safety : Chloromethyl intermediates are toxic; implement closed-system reactors and scrubbers for HCl gas .

Methodological Resources

- Spectral databases : SDBS (https://sdbs.db.aist.go.jp ) for cross-referencing NMR/IR data .

- Crystallography software : Mercury (CCDC) for SCXRD analysis .

- Bioassay guidelines : CLSI M07 for antimicrobial testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.